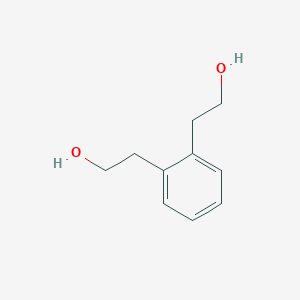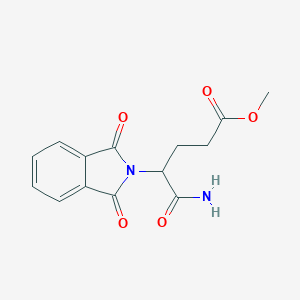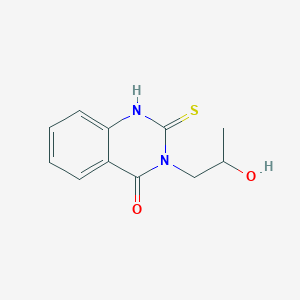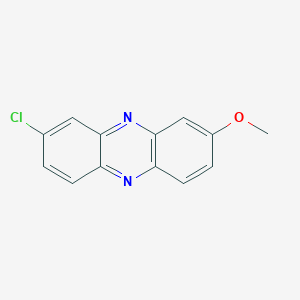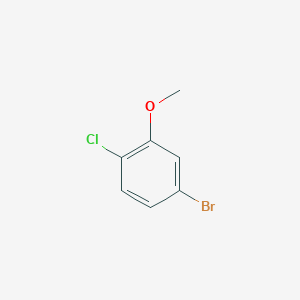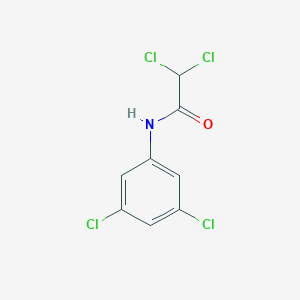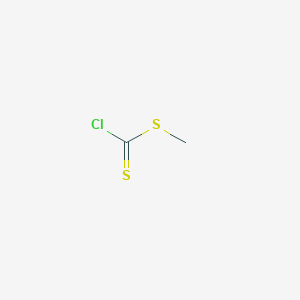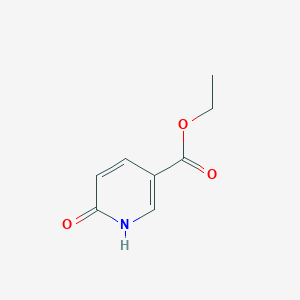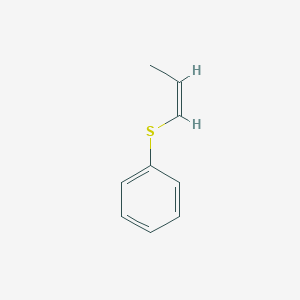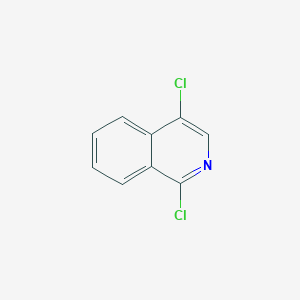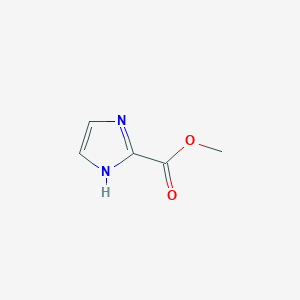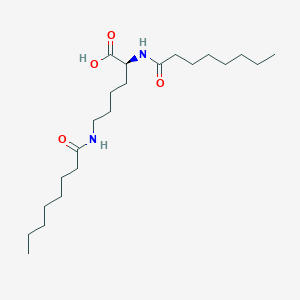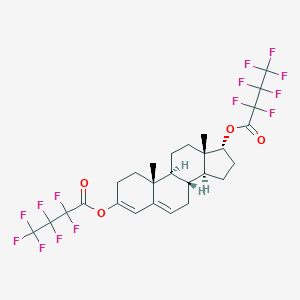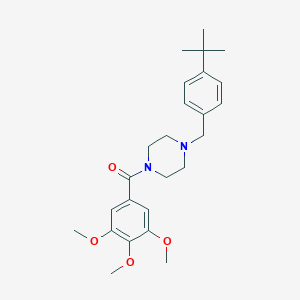
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which play a role in inflammation and pain.
Biochemical And Physiological Effects
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with p-tert-butylbenzylamine to form an intermediate compound. This intermediate is then reacted with piperazine and acetic anhydride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
Ketone, 4-(p-tert-butylbenzyl)piperazinyl 3,4,5-trimethoxyphenyl has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
17766-62-0 |
|---|---|
Product Name |
KETONE, 4-(p-tert-BUTYLBENZYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL |
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,3)20-9-7-18(8-10-20)17-26-11-13-27(14-12-26)24(28)19-15-21(29-4)23(31-6)22(16-19)30-5/h7-10,15-16H,11-14,17H2,1-6H3 |
InChI Key |
SNMTWROJPBGTIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Other CAS RN |
17766-62-0 |
synonyms |
4-(p-tert-Butylbenzyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



